REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](O)=[C:8]([C:11]#[N:12])[CH:7]=[N:6][N:5]2[CH:13]=1.O=P(Cl)(Cl)[Cl:16]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9]([Cl:16])=[C:8]([C:11]#[N:12])[CH:7]=[N:6][N:5]2[CH:13]=1
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2N(N=CC(=C2O)C#N)C1
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Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Control Type
|
UNSPECIFIED
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Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The POCl3 was removed under vacuum
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Type
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DISSOLUTION
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Details
|
the resulting residue was dissolved in CH2Cl2
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 0° C.
|
Type
|
ADDITION
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Details
|
saturated aq. NaHCO3 solution was added
|
Type
|
STIRRING
|
Details
|
the biphasic mixture was stirred vigorously
|
Type
|
TEMPERATURE
|
Details
|
to warm to rt
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by flash silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2N(N=CC(=C2Cl)C#N)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 47.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |